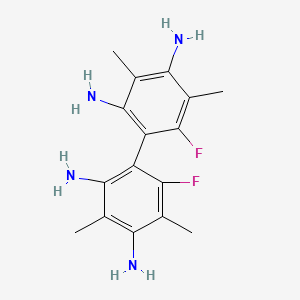
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine is a complex organic compound characterized by its multiple amino and fluoro substituents on a dimethylbenzene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine typically involves multi-step organic reactions. The process begins with the preparation of the dimethylbenzene core, followed by the introduction of amino and fluoro groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The fluoro groups can be reduced to form hydrogenated derivatives.
Substitution: The amino and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluoro groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-3,5-dimethyl-6-sulfotoluene
- 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
- 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic acid
Uniqueness
Compared to similar compounds, 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine stands out due to its dual fluoro and amino substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
434-91-3 |
|---|---|
Molecular Formula |
C16H20F2N4 |
Molecular Weight |
306.35 g/mol |
IUPAC Name |
4-(2,4-diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H20F2N4/c1-5-11(17)9(15(21)7(3)13(5)19)10-12(18)6(2)14(20)8(4)16(10)22/h19-22H2,1-4H3 |
InChI Key |
WLJZOVDBARHHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C2=C(C(=C(C(=C2F)C)N)C)N)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















